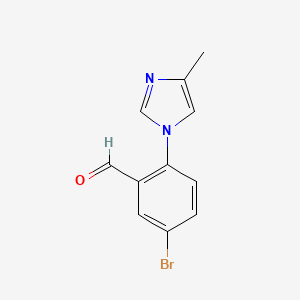
5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a bromine atom, a methyl group, and an imidazole ring attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromobenzaldehyde and 4-methylimidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The 5-bromobenzaldehyde is reacted with 4-methylimidazole under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted benzaldehyde derivatives.
Oxidation: Formation of 5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: Formation of 5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzyl alcohol.
Scientific Research Applications
5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The imidazole ring can interact with active sites of enzymes, while the bromine and aldehyde groups can form specific interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(1H-imidazol-1-yl)benzaldehyde
- 2-(4-methyl-1H-imidazol-1-yl)benzaldehyde
- 5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzoic acid
Uniqueness
5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a methyl-substituted imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
5-bromo-2-(4-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-5-14(7-13-8)11-3-2-10(12)4-9(11)6-15/h2-7H,1H3 |
InChI Key |
GBYQOPXXUQUXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















